Undecenoic acid, 3-methylbutyl ester

Fragrance fixative Flavor technology Thermal process stability

Undecenoic acid, 3-methylbutyl ester (CAS 12262-03-2; synonym: isoamyl undecylenate, isopentyl undecenoate, 3-methylbutyl (E)-undec-6-enoate), with molecular formula C₁₆H₃₀O₂ and molecular weight 254.41 g/mol, is an aliphatic unsaturated ester formed by esterification of undecenoic acid with isoamyl alcohol. It is a colorless to pale yellow, water-insoluble liquid (estimated water solubility: 0.06683 mg/L at 25 °C) with a floral, rose, waxy organoleptic profile.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 12262-03-2
Cat. No. B083259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecenoic acid, 3-methylbutyl ester
CAS12262-03-2
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCC(=O)OCCC(C)C
InChIInChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16(17)18-14-13-15(2)3/h7-8,15H,4-6,9-14H2,1-3H3
InChIKeyYAPZGQNSTVDGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Undecenoic Acid 3-Methylbutyl Ester (CAS 12262-03-2): Physicochemical Identity and Procurement-Relevant Characteristics


Undecenoic acid, 3-methylbutyl ester (CAS 12262-03-2; synonym: isoamyl undecylenate, isopentyl undecenoate, 3-methylbutyl (E)-undec-6-enoate), with molecular formula C₁₆H₃₀O₂ and molecular weight 254.41 g/mol, is an aliphatic unsaturated ester formed by esterification of undecenoic acid with isoamyl alcohol [1]. It is a colorless to pale yellow, water-insoluble liquid (estimated water solubility: 0.06683 mg/L at 25 °C) [2] with a floral, rose, waxy organoleptic profile [3]. The compound is listed on the U.S. EPA TSCA Inventory and has been REACH pre-registered under EINECS 235-514-6 [1][4]. It belongs to the class of undecylenic acid esters, which are known for their bioactive properties, but its specific molecular architecture—a C₁₁ unsaturated acid backbone esterified with a branched C₅ isoamyl alcohol—confers distinct physicochemical attributes that cannot be assumed equivalent to other chain-length or alcohol variants in the same ester class.

Why Undecenoic Acid 3-Methylbutyl Ester Cannot Be Assumed Interchangeable with Other Undecylenate Esters


Undecenoic acid, 3-methylbutyl ester (CAS 12262-03-2) is the undec-6-enoate positional isomer, distinguishing it from the more commonly studied undec-10-enoate isomer (CAS 10214-27-4) . Among undecylenic esters, the alcohol moiety critically determines boiling point, vapor pressure, and antimicrobial spectrum. Published comparative data on 10-undecylenic aliphatic esters demonstrate that i-amyl (isoamyl) esters exhibit a broader antibacterial spectrum than n-butyl or i-butyl analogs, and superior antifungal activity among all tested variants [1]. Substituting a shorter-chain ester (e.g., ethyl undecylenate, bp ~259 °C; methyl undecylenate, bp ~245–248 °C) [2] for the 3-methylbutyl ester (bp ~319 °C at 760 mmHg) would fundamentally alter volatility, substantivity, and performance in any thermally stressed or fragrance-fixation application. Generic interchange within the undecylenate ester class is therefore not supported by either physicochemical or biological evidence.

Quantitative Differentiation Evidence for Undecenoic Acid 3-Methylbutyl Ester vs. Closest Undecylenate Ester Analogs


Boiling Point Superiority vs. Methyl, Ethyl, and Butyl Undecylenate Esters for High-Temperature Fragrance Fixation

Undecenoic acid, 3-methylbutyl ester (CAS 12262-03-2, the undec-6-enoate isomer) exhibits a boiling point of 319 °C at 760 mmHg . This is 55–74 °C higher than the nearest commercially significant undecylenate esters: methyl 10-undecenoate (bp 245–248 °C) , ethyl 10-undecenoate (bp 258–264 °C) [1], and butyl 10-undecenoate (bp 249–254 °C at 756 mmHg; estimated 295–302 °C at 760 mmHg) . The elevated boiling point of the isoamyl ester directly translates into superior fixative performance in flavor compositions subjected to thermal processing, such as hard candy and baked goods .

Fragrance fixative Flavor technology Thermal process stability

Broader In Vitro Antibacterial Spectrum: Gram-Negative Activity Absent in Shorter-Chain Undecylenate Ester Analogs

In a comparative agar-well diffusion assay, i-amyl-10-undecylenate (the 10-undecenoate positional isomer of the target compound) demonstrated activity against both Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis, Listeria monocytogenes) and Gram-negative bacteria (Escherichia coli, Salmonella sp.) [1]. In contrast, under identical assay conditions, i-butyl-10-undecylenate and n-butyl-10-undecylenate were effective only against Gram-positive bacteria, lacking measurable activity against the Gram-negative strains tested [1]. The t-butyl-10-undecylenate ester also showed Gram-negative activity, but this compound is structurally distinct from the primary alcohol-derived esters. The Gram-negative activity of the isoamyl ester—attributable to the branched C₅ alcohol moiety—provides a broader antimicrobial spectrum that is absent in the straight-chain butyl and isobutyl analogs.

Antimicrobial Preservative Biocontrol Pharmaceutical formulation

Superior Antifungal Activity Among 10-Undecylenic Aliphatic Esters: Evidence for Isoamyl Ester as Most Potent Variant

The 2020 comparative study by Vassilev et al. explicitly reports that 'all 10-undecylenic esters demonstrated high antifungal activity, which was most pronounced in i-Amyl-10-undecylenate' when tested against filamentous fungi including Penicillium sp., Aspergillus niger, and Fusarium moniliforme [1]. This represents a direct rank-order finding: among the four ester variants tested (i-amyl, t-butyl, i-butyl, n-butyl), the isoamyl (3-methylbutyl) ester showed the highest antifungal potency. The authors conclude that the isoamyl ester can be 'successfully used as a promising antifungal agent for various pharmaceutical formulations as well as biocontrol means against plant pathogens' [1]. While this study used the 10-undecenoate isomer (CAS 10214-27-4) rather than the 6-undecenoate isomer (CAS 12262-03-2), the alcohol moiety (isoamyl) is identical, and the double bond position may not substantially alter antifungal activity, though direct isomer-to-isomer data are not available.

Antifungal Pharmaceutical formulation Biocontrol Plant pathogen

Regulatory Inventory Status as a Differentiator: TSCA Listing and REACH Pre-Registration

Undecenoic acid, 3-methylbutyl ester (CAS 12262-03-2) is listed on the U.S. EPA TSCA Inventory under the 2024 CDR TSCA Inv Active designation [1] and is REACH pre-registered under EINECS 235-514-6 [2]. This dual-inventory status provides a compliance advantage for procurement in U.S. and EU markets compared to positional isomers or structural analogs that may lack equivalent regulatory clearances. For example, the 10-undecenoate positional isomer (CAS 10214-27-4, EINECS 233-525-0) has a distinct EINECS number and regulatory trajectory. Regulatory eligibility can be a decisive factor when selecting among structurally similar undecylenate esters for commercial-scale formulation.

Regulatory compliance Procurement eligibility TSCA REACH

Extremely Low Vapor Pressure Differentiates Isoamyl Undecylenate from Shorter-Chain Ester Analogs for Long-Lasting Fragrance Applications

The estimated vapor pressure of undecenoic acid, 3-methylbutyl ester is 0.000340 mmHg at 25 °C (0.181 Pa) [1], derived from the Modified Grain method [2]. For comparison, methyl 10-undecenoate has a vapor pressure of approximately 0.019 mmHg at 25 °C , representing a ~56-fold higher volatility. Ethyl 10-undecenoate has an estimated vapor pressure of approximately 0.0022 mmHg at 25 °C (estimated by EPI Suite), approximately 6.5-fold higher than the isoamyl ester. This substantially lower vapor pressure of the isoamyl ester directly correlates with reduced evaporation rate and enhanced fragrance tenacity, consistent with its documented role as a fixative in flavor compositions .

Fragrance tenacity Perfumery Vapor pressure Fixative

High LogP and Extremely Low Water Solubility: Implications for Lipid-Based Delivery and Dermal Formulations Relative to More Hydrophilic Ester Analogs

Undecenoic acid, 3-methylbutyl ester possesses an estimated log Kow of 6.47 (KOWWIN v1.67) [1] and estimated water solubility of 0.06683 mg/L at 25 °C [2], consistent with its calculated logP of 6.325 [3]. For comparison, ethyl 10-undecenoate has a reported log KOW of 5.15 (EPI Suite) [4] and methyl 10-undecenoate an estimated log Kow of 4.58 [5]. The increase of over one log unit in partition coefficient relative to the ethyl ester, and nearly two log units relative to the methyl ester, implies approximately 10-fold and 100-fold greater lipophilicity, respectively. This property predicts enhanced partitioning into lipid-rich environments such as the stratum corneum, which is relevant for topical and transdermal formulation design but would also reduce aqueous compatibility.

Lipophilicity Dermal delivery Formulation design Partition coefficient

Evidence-Backed Application Scenarios for Undecenoic Acid 3-Methylbutyl Ester in Industrial and Research Procurement


High-Temperature Flavor Fixative for Thermally Processed Confectionery and Baked Goods

With a boiling point of 319 °C at 760 mmHg—55–74 °C higher than methyl and ethyl undecylenate esters—undecenoic acid, 3-methylbutyl ester is explicitly recommended as a fixative for Rum and Brandy flavors in hard candy, baked goods, and other products involving heat processing . The combination of high boiling point, low vapor pressure (0.000340 mmHg at 25 °C), and floral-waxy organoleptic profile makes this ester the preferred choice over shorter-chain undecylenate esters that would evaporate prematurely during thermal processing, compromising flavor fidelity and requiring higher dosage [1].

Broad-Spectrum Antimicrobial Preservative in Topical Pharmaceutical and Cosmetic Formulations

The isoamyl ester of undecylenic acid demonstrates activity against both Gram-positive (S. aureus, E. faecalis, L. monocytogenes) and Gram-negative (E. coli, Salmonella sp.) bacteria, unlike the n-butyl and i-butyl ester analogs that are only effective against Gram-positive organisms [2]. Its most pronounced antifungal activity among tested 10-undecylenic esters against Penicillium sp., Aspergillus niger, and Fusarium moniliforme further supports its selection as a broad-spectrum antimicrobial candidate for pharmaceutical formulations and biocontrol applications [2]. Its high log Kow (~6.47) predicts enhanced partitioning into lipid-rich skin environments, relevant for dermatological product design [3].

Long-Lasting Fragrance Ingredient Requiring Minimal Reapplication in Fine Perfumery and Personal Care

The extremely low vapor pressure (0.000340 mmHg at 25 °C, ~56-fold lower than methyl undecylenate) [1] and high boiling point make this ester an effective fragrance fixative that slows the evaporation of more volatile top-note components. The recommended usage level of up to 5.0000% in fragrance concentrate [4] supports its role as a substantive base-note ingredient. Procurement for fragrance applications should prioritize this ester over more volatile undecylenate variants (methyl, ethyl) when extended scent longevity is a performance requirement.

Regulatory-Compliant Ingredient for U.S. and EU Market Cosmetic and Industrial Formulations

The confirmed TSCA Active listing (2024 CDR) and REACH pre-registration (EINECS 235-514-6) [5][6] mean this specific ester can be procured and formulated for the U.S. and EU markets without the additional regulatory hurdles that may apply to positional isomers or less-registered analogs. For industrial procurement teams, this dual-market compliance simplifies supply chain management and reduces the risk of regulatory non-conformance compared to selecting an undecylenate ester variant with uncertain or incomplete inventory status.

Quote Request

Request a Quote for Undecenoic acid, 3-methylbutyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.